molecular formula C19H19N3OS B2980145 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide CAS No. 2034396-84-2

2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide

Cat. No.: B2980145
CAS No.: 2034396-84-2
M. Wt: 337.44
InChI Key: IVJSHQKQMQYPHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a phenyl group, a pyrazine ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized via condensation reactions . For example, a Suzuki cross-coupling reaction has been used to synthesize related compounds .


Molecular Structure Analysis

The compound likely contains a phenyl group, a pyrazine ring, and a thiophene ring . The exact structure would need to be confirmed with techniques such as NMR or mass spectrometry .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might participate in Suzuki cross-coupling reactions .

Scientific Research Applications

Antimicrobial and Antitumor Agents

Compounds with similar structures, incorporating elements like pyrazole, thiophene, and butanamide, have been synthesized and evaluated for their antimicrobial properties. For example, the utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has been reported, with some of the synthesized products showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for some compounds (Gomha, Edrees, & Altalbawy, 2016).

Analgesic and Anti-inflammatory Activities

Moreover, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant and neurotoxicity screening, indicating that certain structures in this chemical space may possess CNS activity, potentially relevant for neuropsychiatric disorders (Mathew, Suresh, & Anbazhagan, 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. It could also involve exploring its physical and chemical properties through computational methods .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Based on the known activities of related compounds, it can be inferred that the compound may interact with its targets to modulate their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed biological effects.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways could contribute to its overall biological activity.

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may exert a variety of effects at the molecular and cellular levels.

Biochemical Analysis

Cellular Effects

The cellular effects of 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide are also under investigation. Preliminary studies suggest that related compounds may have a potential effect on suppressing the production of collagen in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully understood. Studies are being conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Properties

IUPAC Name

2-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)22-13-16-18(21-11-10-20-16)17-9-6-12-24-17/h3-12,15H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSHQKQMQYPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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